Sitagliptin Maleate Adduct is a pharmaceutical compound derived from sitagliptin, which is primarily utilized in the management of type 2 diabetes mellitus. This adduct is formed through the reaction of sitagliptin with maleic acid. Sitagliptin itself is a dipeptidyl peptidase-4 inhibitor that increases levels of incretin hormones, leading to improved glucose control.
Sitagliptin was first approved by the United States Food and Drug Administration in 2006 and has since been widely used in clinical practice. The maleate adduct serves as a salt form that may enhance the stability and solubility of sitagliptin, thus improving its pharmacological properties.
Sitagliptin Maleate Adduct falls under the category of pharmaceutical salts. It is classified as a dipeptidyl peptidase-4 inhibitor, which plays a crucial role in glucose metabolism and insulin regulation.
The synthesis of Sitagliptin Maleate Adduct involves several key steps:
The synthesis can be optimized by adjusting parameters such as temperature and solvent choice to achieve better yields and purity. The resulting adduct can be characterized using techniques like X-ray powder diffraction and differential scanning calorimetry to confirm its amorphous or crystalline nature .
The molecular formula for Sitagliptin Maleate Adduct is . The structure consists of a sitagliptin moiety combined with a maleate ion, showcasing both organic and inorganic components.
Sitagliptin Maleate Adduct can undergo various chemical reactions typical for pharmaceutical compounds:
Understanding these reactions is critical for determining the stability and shelf-life of the pharmaceutical formulation containing this adduct.
Sitagliptin acts by inhibiting dipeptidyl peptidase-4, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By preventing this degradation, sitagliptin increases insulin secretion in response to meals while decreasing glucagon levels, leading to improved glycemic control .
Relevant analyses such as Karl Fischer titration can determine water content, which affects stability .
Sitagliptin Maleate Adduct is primarily used in:
This compound exemplifies the importance of pharmaceutical salts in improving drug performance and patient outcomes in diabetes management.
Sitagliptin maleate adduct is a chemically defined impurity and metabolite of sitagliptin, an antihyperglycemic agent. Its molecular formula is C₂₀H₁₉F₆N₅O₅, with a molecular weight of 523.39 g/mol [1] [4] [9]. Structurally, it consists of a sitagliptin molecule covalently bonded to a maleate (cis-butenedioate) anion. The adduct formation occurs through a Michael addition reaction where the primary amine group of sitagliptin attacks the β-carbon of maleic acid, resulting in a new C-N bond [4] [10].
Table 1: Molecular Identity of Sitagliptin Maleate Adduct
Property | Value |
---|---|
Systematic Name | 2-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid |
CAS Registry Number | 2088771-60-0 |
Molecular Formula | C₂₀H₁₉F₆N₅O₅ |
Molecular Weight | 523.39 g/mol |
Stereochemistry | Mixture of diastereomers (R-configuration at sitagliptin chiral center) |
The chiral center of sitagliptin retains its R-configuration during adduct formation. However, the reaction generates a new stereocenter at the point of maleate attachment, resulting in two diastereomers [4] [7] [9]. This diastereomeric mixture exhibits distinct physicochemical properties compared to the parent sitagliptin molecule, including altered solubility and crystallinity.
The maleate adduct is frequently referenced interchangeably with the fumarate adduct in pharmaceutical literature [4] [10]. However, these represent distinct geometric isomers:
Table 2: Isomeric Comparison of Sitagliptin Adducts
Property | Maleate Adduct | Fumarate Adduct |
---|---|---|
Stereochemistry | cis-Configuration | trans-Configuration |
Molecular Packing | Lower melting point (149-153°C) | Higher thermal stability |
Hydrogen Bonding | Favorable intramolecular H-bonding | Extended intermolecular networks |
Pharmaceutical Role | Process-related impurity | Analogous impurity structure |
The cis-configuration of maleate facilitates different crystal packing and hydrogen-bonding patterns compared to its trans-counterpart. Both adducts function as process-related impurities in sitagliptin formulations, with the maleate adduct specifically forming under alkaline degradation conditions [4]. Analytical differentiation requires advanced chromatographic methods due to their structural similarity, with the maleate adduct exhibiting a relative retention time (RRT) of 1.25 minutes in standardized HPLC protocols [4].
Crystallographic Features
While single-crystal data for sitagliptin maleate adduct remains unreported in the search results, its structural analogs provide insight. Sitagliptin salts typically form channel hydrate structures where water molecules occupy lattice channels without disrupting the primary API framework [6]. Dehydration of these hydrates occurs non-destructively, producing isostructural anhydrous phases. The maleate adduct itself exhibits a melting point of 149-153°C [7] [9], consistent with crystalline organic solids. X-ray powder diffraction (XRPD) patterns would likely show distinct peaks between 5-40° 2θ, characteristic of crystalline adducts.
Spectroscopic Characterization
FT-IR Spectroscopy: Key vibrational bands include:
Table 3: Characteristic FT-IR Absorptions
Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
ν(O-H) | 2500-3300 | Carboxylic acid dimer |
ν(C=O) acid | ~1720 | Protonated carboxylic acid |
ν(C=O) amide | ~1705 | Sitagliptin amide carbonyl |
ν(C=O) asym carboxylate | ~1650 | Maleate anion |
Triazole ring modes | 1550-1600 | C=N and C-N stretching |
NMR Spectroscopy:
HPLC Characterization:A validated method employs a C18 column with mobile phase comprising 0.1M potassium dihydrogen phosphate (pH 4.5):methanol (50:50). Detection at 260 nm shows the maleate adduct at RRT 1.25 minutes relative to sitagliptin [4]. This method effectively resolves the adduct from other degradation products.
Thermal Behavior
Thermogravimetric analysis (TGA) shows negligible solvent loss below 120°C, confirming the absence of hydrate formation in this adduct. Differential scanning calorimetry (DSC) reveals a sharp endotherm at 149-153°C corresponding to melting with decomposition [7] [9]. This contrasts with sitagliptin phosphate monohydrate, which exhibits dehydration endotherms at 134°C prior to melting above 200°C [2].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9